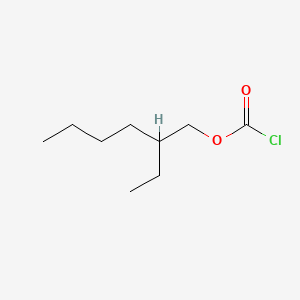
4-メチルベンジルイソチオシアネート
説明
4-Methylbenzyl isothiocyanate is a compound that belongs to the class of isothiocyanates, which are known for their presence in cruciferous vegetables and their potential health benefits. While the provided papers do not directly discuss 4-methylbenzyl isothiocyanate, they do provide insights into the properties and reactions of structurally related isothiocyanates and benzyl compounds.
Synthesis Analysis
The synthesis of isothiocyanate compounds can be achieved through various methods. For example, the synthesis of 6-isothiocyanatobenzo[g]phthalazine-1,4-(2H,3H)-dione was performed for use as a chemiluminescence derivatization reagent for amines in liquid chromatography . Similarly, 4-methylbenzyl isothiocyanate could be synthesized by reacting 4-methylbenzoyl chloride with potassium thiocyanate to afford the corresponding isothiocyanate in situ, as demonstrated in the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea .
Molecular Structure Analysis
The molecular structure of isothiocyanate compounds can be characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a polar nematogen 4-(trans-4-undecylcyclohexyl) isothiocyanatobenzene was determined using single-crystal X-ray diffraction, revealing a slightly bow-shaped molecule with a planar phenyl ring and a linear isothiocyanato group . This suggests that 4-methylbenzyl isothiocyanate may also exhibit a linear isothiocyanato group attached to a benzyl ring.
Chemical Reactions Analysis
Isothiocyanates are known to react with amines to form thioureas. The paper on the reactions of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with various isothiocyanates demonstrates the formation of N,N'-disubstituted thioureas, which could be analogous to reactions involving 4-methylbenzyl isothiocyanate . Additionally, isothiocyanates can act as substrates for human glutathione transferases, promoting the addition of the thiol group of glutathione to the electrophilic carbon of the isothiocyanate group .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates can be inferred from related compounds. For example, the study of methyl 4-hydroxybenzoate, a structurally related benzyl compound, provides insights into its intermolecular interactions, crystal packing, and chemical quantum parameters through Hirshfeld surface analysis and computational calculations . These techniques could be applied to 4-methylbenzyl isothiocyanate to understand its properties better.
科学的研究の応用
抗癌特性
イソチオシアネートは、抗癌特性を持つことが示されています . これらの化合物は、特定の疾患の発症リスクを軽減する可能性について研究されています .
抗炎症特性
イソチオシアネートは、抗炎症特性も示しています . このため、炎症に関連する状態の治療に有用な可能性があります .
抗酸化特性
これらの化合物は、抗酸化特性を持っています . つまり、体内の有害なフリーラジカルを中和することができ、慢性疾患のリスクを軽減する可能性があります .
抗菌特性
イソチオシアネートは、抗菌特性を持つことが判明しています . つまり、さまざまな種類の微生物と戦うために使用できる可能性があります .
合成化学における用途
イソチオシアネートは、合成化学における多様な変換のための貴重なプラットフォームとして役立ちます . これらの化合物は、その多様な構造のために化学者の注目を集めています .
作用機序
Target of Action
4-Methylbenzyl isothiocyanate is a chemoprotective agent . It has been found to interact with various targets, including proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also inhibits proinflammatory responses through the NFκB pathway .
Mode of Action
4-Methylbenzyl isothiocyanate interacts with its targets by inducing cytoprotective proteins through the Keap1/Nrf2/ARE pathway . This compound is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Biochemical Pathways
The action of 4-Methylbenzyl isothiocyanate affects multiple biochemical pathways. It induces the Keap1/Nrf2/ARE pathway, which leads to the induction of cytoprotective proteins . It also inhibits the NFκB pathway, which results in the suppression of proinflammatory responses .
Pharmacokinetics
Isothiocyanates in general are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The action of 4-Methylbenzyl isothiocyanate results in multiple molecular and cellular effects. It induces cell cycle arrest and apoptosis, affects heat shock proteins, and inhibits angiogenesis and metastasis . These effects contribute to its chemoprotective properties.
Action Environment
The action of 4-Methylbenzyl isothiocyanate can be influenced by environmental factors. For example, the presence of certain cofactors can affect the hydrolysis of glucosinolates, the precursors of isothiocyanates . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH and temperature .
Safety and Hazards
特性
IUPAC Name |
1-(isothiocyanatomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXIUBJXQISJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190434 | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3694-46-0 | |
| Record name | 1-(Isothiocyanatomethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, p-methylbenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methylbenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3694-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylbenzyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NST594XT9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















